molecular formula C7H11F2N5 B13081956 [2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine

[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine

Cat. No.: B13081956
M. Wt: 203.19 g/mol
InChI Key: SYCFSTIYQQBUNZ-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This approach offers several advantages, including shorter reaction times, higher yields, and reduced environmental impact. The use of microwave irradiation can facilitate the cyclization process, leading to the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, modulating various signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine lies in its difluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C7H11F2N5

Molecular Weight

203.19 g/mol

IUPAC Name

[2-(difluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine

InChI

InChI=1S/C7H11F2N5/c8-5(9)6-12-7-11-2-1-4(3-10)14(7)13-6/h4-5H,1-3,10H2,(H,11,12,13)

InChI Key

SYCFSTIYQQBUNZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1CN)C(F)F

Origin of Product

United States

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